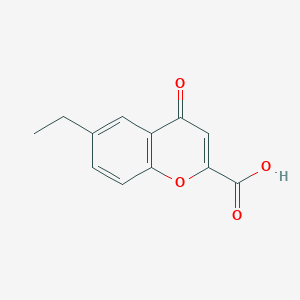

6-Ethylchromone-2-carboxylic acid

Description

The exact mass of the compound 6-Ethylchromone-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Ethylchromone-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethylchromone-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-7-3-4-10-8(5-7)9(13)6-11(16-10)12(14)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJCKZLNEJLXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374505 | |

| Record name | 6-Ethylchromone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5527-91-3 | |

| Record name | 6-Ethylchromone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5527-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethylchromone-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chromone Scaffold

The chromone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Chromone-2-carboxylic acids, in particular, are pivotal building blocks for the development of novel therapeutics, including potent anti-inflammatory and antioxidant agents.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, 6-Ethylchromone-2-carboxylic acid, a valuable intermediate for drug discovery and material science applications.[1]

Strategic Synthesis of 6-Ethylchromone-2-carboxylic acid

The synthesis of 6-Ethylchromone-2-carboxylic acid is most effectively achieved through a two-step process, commencing with the preparation of the key precursor, 2'-hydroxy-5'-ethylacetophenone, followed by a microwave-assisted Claisen condensation and subsequent cyclization.

Step 1: Synthesis of 2'-Hydroxy-5'-ethylacetophenone via Fries Rearrangement

Reaction Scheme:

Caption: Fries Rearrangement of 4-ethylphenyl acetate.

Experimental Protocol: Fries Rearrangement of 4-ethylphenyl acetate

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq).

-

Solvent Addition: Add a suitable inert solvent, such as nitrobenzene or 1,2-dichloroethane, under a nitrogen atmosphere.

-

Substrate Addition: Slowly add 4-ethylphenyl acetate (1.0 eq) to the stirred suspension at 0-5 °C.

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically between 60-160 °C, optimization may be required) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Microwave-Assisted Synthesis of 6-Ethylchromone-2-carboxylic acid

The final step involves a one-pot, microwave-assisted reaction of 2'-hydroxy-5'-ethylacetophenone with diethyl oxalate in the presence of a base, followed by acid-catalyzed cyclization and hydrolysis. Microwave irradiation significantly accelerates the reaction, leading to higher yields and shorter reaction times compared to conventional heating methods.[4][5]

Reaction Scheme:

Caption: Synthesis of 6-Ethylchromone-2-carboxylic acid.

Experimental Protocol: Microwave-Assisted Synthesis [4]

-

Reaction Setup: In a microwave vial, dissolve 2'-hydroxy-5'-ethylacetophenone (1.0 eq) in a suitable solvent such as dioxane (e.g., 2 mL for a 1.16 mmol scale).

-

Reagent Addition: Add diethyl oxalate (3.0 eq) and a solution of sodium methoxide in methanol (2.0 eq, e.g., 25% w/w).

-

First Microwave Irradiation: Seal the vial and heat the mixture to 120 °C for 20 minutes in a microwave synthesizer.

-

Acidification and Second Microwave Irradiation: After cooling, add a solution of hydrochloric acid (e.g., 6 M) and heat the reaction mixture again to 120 °C for 40 minutes.

-

Work-up and Isolation: After cooling, pour the reaction mixture into cold water. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and then with a non-polar solvent like dichloromethane to remove any unreacted starting materials. Dry the solid under vacuum to obtain the purified 6-Ethylchromone-2-carboxylic acid.

Comprehensive Characterization of 6-Ethylchromone-2-carboxylic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties

| Property | Predicted/Expected Value |

| Molecular Formula | C₁₂H₁₀O₄ |

| Molecular Weight | 218.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be similar to 6-methylchromone-2-carboxylic acid (>279 °C with decomposition)[6] |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl proton on the chromone ring, the ethyl group, and the acidic proton of the carboxylic acid. The acidic proton will likely appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).[7][8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons (C4 and the carboxylic acid carbon), the carbons of the aromatic and pyrone rings, and the ethyl group carbons. The carbonyl carbon of the carboxylic acid is expected in the range of 160-185 ppm.[8][9]

Predicted ¹H and ¹³C NMR Data (based on 6-methylchromone-2-carboxylic acid[6])

| ¹H NMR | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | ~7.9 | d | 1H | H-5 |

| Aromatic CH | ~7.7 | dd | 1H | H-7 |

| Aromatic CH | ~7.6 | d | 1H | H-8 |

| Vinylic CH | ~7.0 | s | 1H | H-3 |

| Methylene CH₂ | ~2.7 | q | 2H | -CH₂CH₃ |

| Methyl CH₃ | ~1.2 | t | 3H | -CH₂CH₃ |

| Carboxylic OH | >10 | br s | 1H | -COOH |

| ¹³C NMR | Predicted Chemical Shift (δ ppm) | Assignment |

| Carbonyl C | ~181 | C-4 |

| Carboxylic C | ~163 | -COOH |

| Aromatic C | ~156 | C-2 |

| Aromatic C | ~155 | C-8a |

| Aromatic C | ~144 | C-6 |

| Aromatic C | ~137 | C-7 |

| Aromatic C | ~125 | C-5 |

| Aromatic C | ~125 | C-4a |

| Vinylic C | ~120 | C-3 |

| Aromatic C | ~114 | C-8 |

| Methylene C | ~28 | -CH₂CH₃ |

| Methyl C | ~15 | -CH₂CH₃ |

2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 3300-2500 | Strong, Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Ketone) | 1680-1660 | Strong |

| C=O (Carboxylic acid) | 1760-1690 | Strong |

| C=C (Aromatic) | 1600, 1475 | Medium-Weak |

3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will provide further structural information. Common fragmentation pathways for chromones include retro-Diels-Alder reactions, while carboxylic acids typically show losses of H₂O, CO, and the entire carboxyl group.[10]

Expected Fragmentation Pattern

-

Molecular Ion (M⁺): m/z = 218

-

Key Fragments:

-

m/z = 201 ([M - OH]⁺)

-

m/z = 190 ([M - CO]⁺)

-

m/z = 173 ([M - COOH]⁺)

-

Fragments resulting from the retro-Diels-Alder cleavage of the chromone ring.

-

Safety and Handling

Reagent Safety:

-

4-Ethylphenyl acetate: Handle with care. Assumed to be a skin and eye irritant.

-

Aluminum chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Diethyl oxalate: Harmful if swallowed and causes severe skin and eye irritation.[11] Wear appropriate PPE.

-

Sodium methoxide: Corrosive and flammable solid. Handle in a fume hood.

-

Hydrochloric acid: Corrosive. Handle with care and appropriate PPE.

Procedural Safety:

-

The Fries rearrangement can be exothermic; careful temperature control is necessary.

-

Microwave synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature monitoring.

-

All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide outlines a robust and efficient pathway for the synthesis of 6-Ethylchromone-2-carboxylic acid, a compound of significant interest in medicinal chemistry and material science. The two-step synthesis, involving a Fries rearrangement followed by a microwave-assisted Claisen condensation, offers a practical route to this valuable building block. The detailed characterization data provides a benchmark for researchers to verify the identity and purity of their synthesized material. By following the outlined procedures and safety precautions, researchers can confidently produce and characterize 6-Ethylchromone-2-carboxylic acid for their downstream applications.

References

- Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (n.d.). RSC Publishing.

- compared using 13C nmr spectroscopy. (n.d.).

- Mitigating by-products in the synthesis of 4-oxo-4H-chromene-2-carboxylic acid. (2025). Benchchem.

- Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. (n.d.).

- Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules (Basel, Switzerland), 24(23), 4214.

- Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts.

- (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (2025).

- 6-Ethylchromone-2-carboxylic acid | 5527-91-3. (n.d.). J&K Scientific.

- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.).

- 6-METHYLCHROMONE-2-CARBOXYLIC ACID CAS#: 5006-44-0; ChemWhat Code: 57892. (n.d.).

- Mass Spectrometry - Fragmentation P

- Top: The acid-mediated Fries rearrangements of phenyl acetate (PA) to... (n.d.).

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

- Ethyl 4H-Pyran-4-one-2-carboxyl

- DIETHYL OXALATE CAS No 95-92-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- Fries Rearrangement. (n.d.). Organic Chemistry Portal.

- 6-METHYLCHROMONE-2-CARBOXYLIC ACID 5006-44-0 wiki. (n.d.). Guidechem.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3260.

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.

- Buy 6-Methylchromone-2-carboxylic acid | 5006-44-0. (n.d.).

- 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts.

- Technical Support Center: Fries Rearrangement for Acetophenone Synthesis. (2025). Benchchem.

- Zemanová, I., et al. (n.d.).

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Journal of Chemical and Pharmaceutical Research, 2015, 7(9):727-731 Research Article Solvent free synthesis of p-hydroxyacet. (n.d.). JOCPR.

- 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.).

- 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, 2-butyl ester - Optional[13C NMR]. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- Top: The acid‐mediated Fries rearrangement of phenyl acetate (PA) to... (n.d.).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. rsc.org [rsc.org]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. google.com [google.com]

6-Ethylchromone-2-carboxylic acid CAS number 5527-91-3

An In-depth Technical Guide to 6-Ethylchromone-2-carboxylic Acid (CAS 5527-91-3): Synthesis, Properties, and Applications in Drug Discovery

Introduction

The chromone scaffold represents a "privileged structure" in medicinal chemistry, a distinction earned due to its recurring presence in natural products and its ability to serve as a versatile framework for interacting with a wide array of biological targets.[1][2] Within this important class of heterocyclic compounds, 6-Ethylchromone-2-carboxylic acid (CAS: 5527-91-3) emerges as a pivotal building block for synthetic and medicinal chemists. Its unique substitution pattern and the reactive carboxylic acid handle make it an exceptionally valuable intermediate in the development of novel bioactive molecules.[3][4]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 6-Ethylchromone-2-carboxylic acid, from its fundamental physicochemical properties and synthesis to its strategic applications in modern drug discovery, with a focus on its role as a precursor to potential anti-inflammatory and antioxidant agents.[3][4]

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is the foundation of reproducible scientific research. The key properties of 6-Ethylchromone-2-carboxylic acid are summarized below.

Core Properties

| Property | Value | Reference(s) |

| CAS Number | 5527-91-3 | [3][4][5][6] |

| IUPAC Name | 6-ethyl-4-oxochromene-2-carboxylic acid | [3][5] |

| Molecular Formula | C₁₂H₁₀O₄ | [4][5][6] |

| Molecular Weight | 218.21 g/mol | [4][5] |

| Appearance | Off-white powder | [4] |

| Melting Point | 212-221 °C | [4] |

| Purity | ≥ 98% (HPLC) | [4] |

Computational Data for Drug Discovery

These in silico predictions are crucial for early-stage drug development, helping to assess the molecule's potential druglikeness.

| Parameter | Value | Significance | Reference(s) |

| Topological Polar Surface Area (TPSA) | 67.51 Ų | Predicts membrane permeability and oral bioavailability. | [5] |

| LogP (Octanol-Water Partition Coeff.) | 2.0536 | Measures lipophilicity, affecting absorption and distribution. | [5] |

| Hydrogen Bond Acceptors | 3 | Influences binding affinity and solubility. | [5] |

| Hydrogen Bond Donors | 1 | Influences binding affinity and solubility. | [5] |

| Rotatable Bonds | 2 | Relates to conformational flexibility and target binding. | [5] |

Expected Spectroscopic Signature

While specific spectra require empirical measurement, the expected analytical signature provides a validation framework for synthetic chemists.

-

¹H NMR: The spectrum should reveal characteristic signals for the aromatic protons on the chromone ring, a distinct singlet for the proton at the C3 position, and the classic quartet and triplet pattern of the ethyl group at the C6 position. A broad singlet, often downfield, corresponding to the carboxylic acid proton, is also expected.

-

¹³C NMR: The carbon spectrum will show signals for the two carbonyl carbons (ketone and carboxylic acid), multiple signals in the aromatic region, and two signals in the aliphatic region for the ethyl group.

-

Infrared (IR) Spectroscopy: Key absorbances include a broad O-H stretch for the carboxylic acid (typically ~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and another C=O stretch for the γ-pyrone ketone (~1620-1650 cm⁻¹).[7]

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z corresponding to its molecular weight of 218.21.

Synthesis and Mechanistic Insights

The most direct and widely adopted method for synthesizing chromone-2-carboxylic acids is a one-pot, base-catalyzed Claisen-type condensation followed by an acid-catalyzed cyclization.[1] This approach is favored for its efficiency and operational simplicity.

General Synthetic Workflow

The synthesis of 6-Ethylchromone-2-carboxylic acid is achieved by reacting 2'-hydroxy-5'-ethylacetophenone with a dialkyl oxalate, such as diethyl oxalate.

Caption: High-level workflow for the synthesis of 6-Ethylchromone-2-carboxylic acid.

Detailed Reaction Mechanism

The causality behind this two-step, one-pot procedure lies in the distinct roles of the base and acid catalysts.

-

Base-Catalyzed Condensation: A strong base, typically sodium ethoxide (NaOEt) generated in situ from sodium in ethanol, is used to deprotonate the α-carbon of the acetophenone. This is the kinetically favored deprotonation site. The resulting enolate acts as a potent nucleophile, attacking one of the electrophilic ester carbonyls of diethyl oxalate.

-

Acid-Catalyzed Cyclization & Hydrolysis: After the initial condensation, the addition of a strong acid (e.g., HCl) serves two purposes. First, it catalyzes an intramolecular cyclization via dehydration, forming the chromone ring. Second, it facilitates the hydrolysis of the remaining ethyl ester to the final carboxylic acid product.

Caption: Mechanistic pathway showing the key stages of the synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for chromone-2-carboxylic acid synthesis.[1][8]

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar) to prepare sodium ethoxide.

-

Addition of Reactants: To the cooled sodium ethoxide solution, add a mixture of 2'-hydroxy-5'-ethylacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise while maintaining the temperature below 30 °C.

-

Condensation: Stir the resulting mixture at room temperature for 1-2 hours, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization and Hydrolysis: After cooling, pour the reaction mixture into a beaker of ice water. Acidify the solution to pH ~2 with concentrated hydrochloric acid. A precipitate will form.

-

Work-up and Purification: Stir the acidic mixture for 30 minutes. Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

-

Final Product: Dry the crude product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to yield pure 6-Ethylchromone-2-carboxylic acid.

Biological Significance and Applications in Research

The true value of 6-Ethylchromone-2-carboxylic acid lies not in its intrinsic biological activity, but in its role as a versatile scaffold for generating compound libraries for drug discovery.[4]

A Scaffold for Derivatization

The carboxylic acid moiety is a critical functional handle. It is readily converted into a variety of other functional groups, such as esters, amides, and acyl hydrazones. This chemical tractability allows researchers to systematically modify the molecule to explore structure-activity relationships (SAR). Each new derivative possesses different physicochemical properties (e.g., solubility, lipophilicity, hydrogen bonding capacity), which can drastically alter its biological activity and pharmacokinetic profile.[9]

Caption: Role as a central scaffold for generating diverse chemical entities.

Key Research Applications

-

Pharmaceutical Development: It is a key intermediate for synthesizing molecules with potential anti-inflammatory and antioxidant properties.[3][4] The chromone nucleus is a known pharmacophore for inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in inflammation.

-

Natural Product Synthesis: The chromone core is present in many natural products, and this compound serves as a valuable building block for the total synthesis of more complex natural molecules.[3]

-

Biological Research: Derivatives are used as chemical probes to investigate cellular signaling pathways and explore mechanisms of action in areas like cancer research.[3]

Experimental Protocol: Derivatization (Fischer Esterification)

This protocol outlines a standard procedure to convert the carboxylic acid into its corresponding ethyl ester, demonstrating its utility as a synthetic intermediate.

-

Setup: Suspend 6-Ethylchromone-2-carboxylic acid (1.0 eq) in absolute ethanol (which acts as both solvent and reactant).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related chromone carboxylic acids provide a strong basis for safe handling procedures.[10][11][12]

GHS Hazard Information (Anticipated)

| Hazard Class | Statement | Precautionary Codes |

| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P302+P352 |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | P280, P305+P351+P338 |

| Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | P261, P271, P304+P340 |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. Avoid breathing dust.[10]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption.[11][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

6-Ethylchromone-2-carboxylic acid is more than a mere chemical compound; it is an enabling tool for innovation in drug discovery and materials science. Its straightforward and efficient synthesis, combined with the strategic placement of a reactive carboxylic acid group on the privileged chromone scaffold, makes it an invaluable asset for researchers. By serving as a robust starting point for the generation of diverse molecular libraries, it continues to facilitate the exploration of new chemical space and the development of next-generation therapeutic agents.

References

-

XiXisys. (n.d.). GHS SDS for 6-ethylchromone-2-carboxylic acid. Retrieved from [Link]

-

Pinto, M., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2959. Retrieved from [Link]

-

Macquarie University PURE Research Management System. (n.d.). Research Output. Retrieved from [Link]

-

Ellis, G. P., & Barker, G. (1972). Chromone-2- And -3-carboxylic Acids and Their Derivatives. Progress in Medicinal Chemistry, 9(1), 65-116. Retrieved from [Link]

-

Fernandes, C., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 29(1), 1. Retrieved from [Link]

-

Walle, T., et al. (1993). Stereoselective aliphatic hydroxylation of 6-n-propylchromone-2-carboxylic acid by female Dutch rabbits. Drug Metabolism and Disposition, 21(5), 779-783. Retrieved from [Link]

-

Wang, Y., et al. (2020). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 22(18), 6067-6076. Retrieved from [Link]

-

ResearchGate. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, March 2). Structure Elucidation of a Carboxylic Acid in Organic Chemistry. YouTube. Retrieved from [Link]

-

ResearchGate. (2025). Biological Activities of 2-Styrylchromones. Retrieved from [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. labsolu.ca [labsolu.ca]

- 7. youtube.com [youtube.com]

- 8. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. tcichemicals.com [tcichemicals.com]

The Rising Therapeutic Potential of 6-Ethylchromone-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Privileged Scaffold

In the landscape of medicinal chemistry, the chromone core stands as a "privileged structure," a testament to its recurring presence in a multitude of natural products and synthetically derived compounds with significant pharmacological activities.[1][2] This benzo-γ-pyrone skeleton is not merely a molecular scaffold but a versatile template for the design of novel therapeutics.[1] Its derivatives have demonstrated a remarkable spectrum of biological effects, including anti-inflammatory, anticancer, antioxidant, and neuroprotective properties.[1][3] This guide delves into a specific, promising subclass: the derivatives of 6-Ethylchromone-2-carboxylic acid. By exploring their synthesis, biological activities, and structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and harness the therapeutic potential of these intriguing molecules.

I. The Synthetic Gateway: Crafting 6-Ethylchromone-2-carboxylic Acid and Its Derivatives

The journey to unlocking the biological potential of these compounds begins with their synthesis. The foundational molecule, 6-Ethylchromone-2-carboxylic acid, serves as a crucial intermediate for a variety of derivatives, primarily amides and esters.

A. Synthesis of the Core Scaffold: 6-Ethylchromone-2-carboxylic Acid

The Kostanecki-Robinson reaction is a classical and widely employed method for the synthesis of chromone-2-carboxylic acids.[4] This approach typically involves the reaction of an o-hydroxyacetophenone with an α-oxoester, followed by cyclization and hydrolysis. For the synthesis of 6-Ethylchromone-2-carboxylic acid, the starting material would be 4-ethyl-2-hydroxyacetophenone.

Conceptual Synthetic Workflow:

Caption: General workflow for the synthesis of 6-Ethylchromone-2-carboxylic acid.

B. Derivatization at the 2-Carboxylic Acid Position: Amides and Esters

The carboxylic acid group at the 2-position of the chromone ring is a prime site for chemical modification, allowing for the generation of diverse libraries of amide and ester derivatives. This derivatization is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the parent compound.

1. Amide Synthesis: The most common method for synthesizing chromone-2-carboxamides involves the coupling of the corresponding carboxylic acid with a primary or secondary amine. This is typically achieved using a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like triethylamine (TEA).

2. Ester Synthesis: Esterification can be accomplished through various standard methods, including the Fischer-Speier esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol.

II. Biological Activities: A Spectrum of Therapeutic Promise

While specific data on 6-ethylchromone-2-carboxylic acid derivatives is emerging, the broader family of chromone derivatives provides a strong indication of their potential therapeutic applications. The ethyl group at the 6-position is expected to enhance lipophilicity, which can influence cell permeability and interaction with biological targets.

A. Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases.[5] Chromone derivatives have shown significant promise as anti-inflammatory agents, often by modulating key signaling pathways.[5]

Mechanism of Action: A primary mechanism of anti-inflammatory action for many chromone derivatives is the inhibition of pro-inflammatory mediators. For instance, certain chromone amides have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[5] This inhibition is often linked to the downregulation of the inducible nitric oxide synthase (iNOS) enzyme at the transcriptional level.[6] Furthermore, the suppression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) is another key aspect of their anti-inflammatory profile.[6][7] This is often achieved through the inhibition of the NF-κB and AP-1 signaling pathways.[6]

Structure-Activity Relationship (SAR) Insights: Studies on various chromone derivatives have revealed key structural features that influence their anti-inflammatory potency:

-

Substitution at the 6-position: The presence of small alkyl or halo groups at the 6-position can positively influence activity. The ethyl group in 6-ethylchromone derivatives is anticipated to contribute favorably to their anti-inflammatory profile.

-

The Amide Moiety: The nature of the substituent on the amide nitrogen is critical. Aromatic or heterocyclic rings can enhance activity through additional binding interactions with the target protein.[5]

-

Electron-donating/withdrawing groups: The electronic properties of substituents on the chromone ring can modulate activity. For example, electron-donating groups at the 6 and 7-positions have been shown to enhance the anti-inflammatory activity of some chromone amides.[5]

Illustrative Signaling Pathway:

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

B. Anticancer Activity

The chromone scaffold is a well-established pharmacophore in the design of anticancer agents.[8] Chromone-2-carboxamide derivatives, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines.[8][9]

Mechanism of Action: The anticancer activity of chromone derivatives is often multi-faceted. They have been shown to induce apoptosis (programmed cell death) through the modulation of Bcl-2 family proteins and caspases.[8] Some derivatives also exhibit anti-proliferative effects by causing cell cycle arrest at different phases (e.g., G0/G1 and G2/M).[8] Furthermore, inhibition of key signaling pathways involved in cancer progression, such as those involving EGFR, FGFR3, and VEGF, has been reported for certain chromone-2-carboxamides.[8]

Structure-Activity Relationship (SAR) Insights:

-

Substituents on the Amide: The nature of the N-substituent in chromone-2-carboxamides plays a pivotal role in their anticancer potency. For instance, N-(2-furylmethylene) and α-methylated N-benzyl derivatives have shown high growth inhibition against triple-negative breast cancer cells.[8]

-

Substitution on the Chromone Ring: A fluoro substituent at the 6-position has been shown to have a positive impact on the cytotoxic activity of some chromone carboxamides.[9] This suggests that the 6-position is a key site for modification to enhance anticancer effects, and the 6-ethyl group warrants investigation in this context.

Data Summary: Biological Activities of Chromone Derivatives

| Derivative Class | Biological Activity | Key Findings | Potential Influence of 6-Ethyl Group |

| Chromone-2-carboxamides | Anti-inflammatory | Inhibition of NO and pro-inflammatory cytokines (IL-6, TNF-α) via NF-κB pathway modulation.[5][6] | Enhanced lipophilicity may improve cell penetration and target engagement. |

| Chromone-2-carboxamides | Anticancer | Induction of apoptosis, cell cycle arrest, and inhibition of cancer-related signaling pathways (EGFR, FGFR3, VEGF).[8] | May alter binding affinity to target proteins and influence pharmacokinetic properties. |

| General Chromones | Antioxidant | Radical scavenging activity.[3] | The ethyl group's electronic effect could modulate the antioxidant potential. |

III. Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays.

A. In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of the 6-ethylchromone-2-carboxylic acid derivatives in DMSO.

-

Dilute the stock solutions to the desired final concentrations in the cell culture medium.

-

Remove the old medium from the cells and replace it with fresh medium containing the test compounds at various concentrations.

-

Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

-

-

LPS Stimulation:

-

After a 1-hour pre-incubation with the compounds, stimulate the cells with LPS (1 µg/mL).

-

Include a negative control group of cells that are not treated with LPS.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Nitrite Quantification (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample from the standard curve.

-

Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only treated cells.

-

Calculate the IC₅₀ value for each active compound.

-

B. In Vitro Anticancer Activity: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture a human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer) in the appropriate medium and conditions.

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 6-ethylchromone-2-carboxylic acid derivatives in the cell culture medium.

-

Treat the cells with different concentrations of the compounds for 48 or 72 hours.

-

Include a vehicle control and a positive control (e.g., doxorubicin).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of viability) value.

-

IV. Future Perspectives and Conclusion

The derivatives of 6-Ethylchromone-2-carboxylic acid represent a promising and underexplored area in medicinal chemistry. The foundational knowledge of the biological activities of the broader chromone family, coupled with the potential for favorable pharmacokinetic modifications through the 6-ethyl group and derivatization at the 2-carboxylic acid position, provides a strong rationale for their further investigation.

Future research should focus on:

-

Synthesis and screening of a focused library of 6-ethylchromone-2-carboxamide and -ester derivatives to establish concrete structure-activity relationships.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds.

-

In vivo studies in relevant animal models of inflammation and cancer to validate the in vitro findings and assess their therapeutic potential.

This technical guide serves as a foundational resource to stimulate and guide these future endeavors. The versatile chromone scaffold, when appropriately functionalized, has the potential to yield novel drug candidates with improved efficacy and safety profiles for a range of human diseases. The exploration of 6-ethylchromone-2-carboxylic acid derivatives is a logical and promising step forward in this exciting field of drug discovery.

References

- Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

-

Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. (2023). Bioorganic & Medicinal Chemistry Letters, 96, 129539. [Link]

- Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. (2023).

- Summary of the results of SAR studies performed on different regions of the synthesized derivatives. (n.d.).

- Synthesis And Biological Activity Study Of Chromone 2-Carboxamide Compounds. (2024). Global Thesis.

- Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents and 5-lipoxygenase inhibitors. (2021).

-

Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights. (2024). Drug Development Research, 85(5), e22228. [Link]

- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2023).

-

Chromones and their derivatives as radical scavengers: a remedy for cell impairment. (2014). Current Topics in Medicinal Chemistry, 14(22), 2552-2575. [Link]

-

Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. (2013). Magnetic Resonance in Chemistry, 51(4), 251-254. [Link]

-

Inhibitory Effect of 6-hydroxy-7-methoxychroman-2-carboxylic Acid Phenylamide on Nitric Oxide and interleukin-6 Production in Macrophages. (2004). Planta Medica, 70(10), 968-973. [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (2023). Molecules, 28(18), 6549. [Link]

-

Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. (2007). European Journal of Medicinal Chemistry, 42(4), 517-522. [Link]

- Synthesis and nuclear factor-κB inhibitory activities of 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides. (2008).

-

Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. (2004). Arzneimittelforschung, 54(7), 415-421. [Link]

-

Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. (2020). Arabian Journal of Chemistry, 13(11), 8089-8106. [Link]

-

Anti-inflammatory potential of 2-styrylchromones regarding their interference with arachidonic acid metabolic pathways. (2008). Biochemical Pharmacology, 76(4), 513-522. [Link]

-

Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2023). Molecules, 28(23), 7808. [Link]

-

Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (2022). Angewandte Chemie International Edition, 61(11), e202115167. [Link]

-

Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. (2023). Pharmaceuticals, 16(12), 1709. [Link]

-

Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids. (2012). International Journal of Vascular Medicine, 2012, 354856. [Link]

-

Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. (2023). Molecules, 28(21), 7414. [Link]

- A Critical Evaluation of the Experimental Design of Studies of Mechanism Based Enzyme Inhibition, with Implications for In Vitro-In Vivo Extrapolation. (2006).

- Synthesis of 2-styrylchromones: In vitro and in silico anticancer activity evalu

-

Chromone studies. Part 13. Synthesis and electron-impact mass spectrometric studies of 5-hydroxy-2-isopropyl-7-methoxychromone, a constituent of the medicinal plant Baeckea frutescens, and side-chain analogues. (2003). Journal of Natural Products, 66(8), 1144-1146. [Link]

-

Engineering Carboxylic Acid Reductases and Unspecific Peroxygenases for Flavor and Fragrance Biosyntheses. (2022). Catalysts, 12(10), 1113. [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chromones and their derivatives as radical scavengers: a remedy for cell impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globethesis.com [globethesis.com]

- 5. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide on nitric oxide and interleukin-6 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Mechanism of action of 6-Ethylchromone-2-carboxylic acid

An In-depth Technical Guide Topic: Mechanism of Action of 6-Ethylchromone-2-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Ethylchromone-2-carboxylic acid belongs to the chromone class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with significant biological activity.[1] While primarily documented as a key synthetic intermediate for developing anti-inflammatory and antioxidant drugs, the specific mechanism of action for 6-Ethylchromone-2-carboxylic acid is not extensively detailed in dedicated literature.[2] However, its structural architecture, specifically the chromone-2-carboxylic acid core, is shared by well-characterized mast cell stabilizers such as Cromolyn and Nedocromil. This guide synthesizes the established pharmacology of these close structural analogs to postulate a primary mechanism of action for 6-Ethylchromone-2-carboxylic acid, focusing on mast cell stabilization. Furthermore, it explores potential secondary mechanisms and provides detailed experimental protocols for the validation of these hypotheses, offering a comprehensive framework for researchers in the field.

The Chromone Core: A Foundation for Anti-Inflammatory Activity

The chromone (4H-1-benzopyran-4-one) skeleton is a recurring motif in natural and synthetic compounds exhibiting a wide array of pharmacological properties, including antioxidant, antimicrobial, and potent anti-inflammatory effects.[1][3][4] The therapeutic potential of this class of compounds is most notably realized in the anti-allergic drugs Cromolyn sodium and Nedocromil, which are used to manage asthma and allergic conjunctivitis.[5][6] Their efficacy is rooted in a specific mechanism known as mast cell stabilization, which prevents the release of mediators that orchestrate the inflammatory cascade.[6][7][8] Given its structural classification, it is highly probable that 6-Ethylchromone-2-carboxylic acid operates through a similar, if not identical, primary pathway.

Postulated Core Mechanism: Inhibition of Mast Cell Degranulation

The central hypothesis for the action of 6-Ethylchromone-2-carboxylic acid is its function as a mast cell stabilizer. This mechanism interrupts the allergic cascade at its inception, preventing the release of histamine and other pro-inflammatory mediators.[7][8] The process can be dissected into a clear, multi-step signaling pathway that the compound is proposed to inhibit.

The Allergic Cascade and Point of Intervention:

-

Sensitization and Activation: On the surface of mast cells, Immunoglobulin E (IgE) antibodies bind to high-affinity receptors (FcεRI). When an allergen (antigen) is subsequently encountered, it cross-links these IgE-receptor complexes.

-

Signal Transduction: This cross-linking event triggers a complex intracellular signaling cascade.

-

Calcium Influx (Critical Step): A crucial outcome of this signaling is the opening of IgE-regulated calcium channels, leading to a rapid and sustained influx of extracellular Ca²⁺ into the mast cell cytoplasm.[9]

-

Degranulation: The sharp increase in intracellular Ca²⁺ is the final trigger for the fusion of cytoplasmic granules (containing histamine, tryptase, and other pre-formed mediators) with the cell membrane, releasing their contents into the extracellular space—an event known as degranulation.[9][10]

-

Mediator Synthesis: The elevated calcium levels also activate enzymes like phospholipase A2, initiating the synthesis of newly formed lipid mediators, including prostaglandins and leukotrienes, which contribute to the late-phase allergic reaction.[11]

Proposed Intervention by 6-Ethylchromone-2-carboxylic acid: The primary mechanism of action for cromolyn-like compounds is the stabilization of the mast cell membrane by blocking the IgE-regulated calcium channels.[9] This prevention of Ca²⁺ influx is the lynchpin of its anti-allergic effect. By inhibiting this critical step, 6-Ethylchromone-2-carboxylic acid would effectively uncouple the initial allergen stimulus from the ultimate degranulation response, thereby preventing the release of histamine and the synthesis of leukotrienes.[7][8]

Caption: Proposed mechanism of mast cell stabilization by 6-Ethylchromone-2-carboxylic acid.

Ancillary and Alternative Mechanisms of Action

While mast cell stabilization is the most likely primary mechanism, the broader chromone class exhibits other anti-inflammatory activities that may also be relevant to 6-Ethylchromone-2-carboxylic acid.

-

Inhibition of Chloride Ion Flux: Research on nedocromil suggests that it can inhibit chloride ion flux in mast cells, epithelial cells, and neurons. This action may contribute to cellular stabilization and prevent degranulation and neuronal activation, providing a unifying hypothesis for its effects across different cell types involved in asthma.[12]

-

Modulation of Other Inflammatory Cells: The inflammatory response is a concerted effort involving multiple cell types. Nedocromil has been shown to inhibit the activation and mediator release from a variety of these cells, including eosinophils, neutrophils, macrophages, and platelets.[11][13] This suggests that 6-Ethylchromone-2-carboxylic acid may have a broader anti-inflammatory profile than simply targeting mast cells.

-

Transcriptional Regulation of Pro-inflammatory Genes: Studies on structurally related chroman derivatives have demonstrated an ability to inhibit the production of nitric oxide (NO) and Interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS).[14] This inhibition was traced back to the suppression of the activation of key pro-inflammatory transcription factors, namely Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1).[14] This points to a deeper mechanistic action involving the regulation of gene expression.

Experimental Protocols for Mechanistic Validation

To transition from a postulated to a confirmed mechanism of action, a series of targeted in vitro experiments is required. The following protocols provide a robust framework for this validation.

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay directly quantifies the ability of the compound to stabilize mast cells and prevent the release of granular content. β-hexosaminidase is a stable enzyme co-localized with histamine in mast cell granules, and its release is a reliable and easily measurable proxy for degranulation.

Methodology:

-

Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells, a common mast cell model, in Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics.

-

Sensitization: Seed cells in a 24-well plate and incubate overnight with anti-dinitrophenyl (DNP) IgE to sensitize the FcεRI receptors.

-

Compound Treatment: Wash the cells with Tyrode’s buffer to remove unbound IgE. Add varying concentrations of 6-Ethylchromone-2-carboxylic acid (e.g., 0.1 µM to 100 µM) and incubate for 30 minutes at 37°C.

-

Degranulation Trigger: Induce degranulation by adding DNP-human serum albumin (HSA) antigen. Include a positive control (antigen only) and a negative control (buffer only).

-

Quantification: After 1 hour, stop the reaction by placing the plate on ice. Transfer the supernatant to a new 96-well plate. To measure total release, lyse the cells in the remaining wells with Triton X-100.

-

Enzyme Assay: Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to all wells (supernatant and lysate). Incubate for 1 hour at 37°C.

-

Readout: Stop the reaction with a stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃). Measure the absorbance at 405 nm.

-

Analysis: Calculate the percentage of β-hexosaminidase release for each condition and determine the IC₅₀ value for the compound.

Caption: Workflow for the β-Hexosaminidase Release Assay.

Protocol 2: Intracellular Calcium Influx Assay

This experiment directly tests the hypothesis that the compound blocks the influx of extracellular calcium, the key trigger for degranulation.

Methodology:

-

Cell Preparation: Sensitize RBL-2H3 cells with anti-DNP IgE as described above.

-

Dye Loading: Harvest the cells and load them with a fluorescent calcium indicator, such as Fura-2 AM, in a buffer containing a low concentration of Pluronic F-127 to aid dispersion.

-

Compound Incubation: Wash the cells to remove excess dye. Resuspend in a Ca²⁺-containing buffer and pre-incubate with various concentrations of 6-Ethylchromone-2-carboxylic acid.

-

Measurement: Place the cell suspension in a fluorometer cuvette. Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

-

Antigen Challenge: Add the DNP-HSA antigen to the cuvette to trigger Ca²⁺ influx and continuously record the fluorescence ratio.

-

Analysis: The increase in the 340/380 nm fluorescence ratio is proportional to the intracellular Ca²⁺ concentration. Compare the peak fluorescence in compound-treated cells to the control to quantify the inhibition of calcium influx.

Data Presentation and Expected Outcomes

The quantitative data generated from the proposed experiments should be summarized for clear interpretation and comparison.

| Assay | Key Parameter Measured | Expected Outcome for Active Compound |

| β-Hexosaminidase Release | IC₅₀ (Concentration for 50% inhibition) | A low micromolar or nanomolar IC₅₀ value, indicating potent mast cell stabilization. |

| Intracellular Calcium Influx | % Reduction in Peak [Ca²⁺]i | Dose-dependent reduction in the antigen-induced peak intracellular calcium concentration. |

| NF-κB Reporter Assay | IC₅₀ (Inhibition of Luciferase Activity) | A measurable IC₅₀ value, suggesting transcriptional regulation of inflammatory genes. |

Conclusion

The mechanism of action for 6-Ethylchromone-2-carboxylic acid, while not directly elucidated in existing literature, can be confidently postulated based on its chromone-2-carboxylic acid scaffold, which it shares with established mast cell stabilizers. The primary proposed mechanism is the inhibition of mast cell degranulation via the blockade of IgE-regulated calcium influx . This action effectively prevents the release of histamine and other key mediators of the allergic and inflammatory responses. Ancillary mechanisms, including the modulation of other inflammatory cells and the direct suppression of pro-inflammatory gene transcription via pathways like NF-κB, may also contribute to its overall biological activity. The experimental protocols detailed in this guide provide a clear and validated pathway for researchers to rigorously test these hypotheses and fully characterize the pharmacological profile of this promising synthetic intermediate.

References

-

Macsen Labs. Cromolyn Sodium | Mechanism of action, Uses & Side effects. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. nedocromil | Ligand page. [Link]

-

Semantic Scholar. Synthesis of 2-styrylchromones: In vitro and in silico anticancer activity evaluation. [Link]

-

MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

-

NCBI Bookshelf. Cromolyn Sodium - StatPearls. [Link]

-

PubMed Central. Mast cell stabilizers: from pathogenic roles to targeting therapies. [Link]

-

Cleveland Clinic. Cromolyn Solution: Uses & Side Effects. [Link]

-

RSC Publishing. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. [Link]

-

PubMed. Stereoselective aliphatic hydroxylation of 6-n-propylchromone-2-carboxylic acid by female Dutch rabbits. [Link]

-

NIH. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. [Link]

-

PubMed. The Inhibition of Substance P-induced Histamine Release From Mast Cells by 6, 7-dihydro-6, 8, 8, 10-tetramethyl-8H-pyrano-[3, 2-g] chromone-2-carboxylic Acid (EAA). [Link]

-

PubMed. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. [Link]

-

PubMed Central. Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]

-

Ento Key. 25 Mast Cell Stabilizers. [Link]

-

Wikipedia. Nedocromil. [Link]

-

ResearchGate. Synthesis and biological evaluation of chromone-3-carboxamides. [Link]

-

PubMed. Inhibitory Effect of 6-hydroxy-7-methoxychroman-2-carboxylic Acid Phenylamide on Nitric Oxide and interleukin-6 Production in Macrophages. [Link]

-

PubMed. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step Forward to Speed-up the Discovery of Chromone-Based Multitarget-directed Ligands. [Link]

-

PubMed Central. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]

-

ResearchGate. (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. [Link]

-

Patsnap Synapse. What is Cromolyn Sodium used for?. [Link]

-

Wikipedia. Mast cell stabilizer. [Link]

-

PubMed. Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. [Link]

-

PubChem. Nedocromil | C19H17NO7 | CID 50294. [Link]

-

PubMed Central. Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. [Link]

-

Wikipedia. Cromoglicic acid. [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Buy 6-Methylchromone-2-carboxylic acid | 5006-44-0 [smolecule.com]

- 5. Nedocromil - Wikipedia [en.wikipedia.org]

- 6. What is Cromolyn Sodium used for? [synapse.patsnap.com]

- 7. macsenlab.com [macsenlab.com]

- 8. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mast cell stabilizer - Wikipedia [en.wikipedia.org]

- 10. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nedocromil | C19H17NO7 | CID 50294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Inhibitory effect of 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide on nitric oxide and interleukin-6 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Ethylchromone-2-carboxylic acid

Introduction

6-Ethylchromone-2-carboxylic acid, a derivative of the benzopyrone family, represents a significant scaffold in medicinal chemistry and materials science.[1] Its structural framework is a key building block in the synthesis of various bioactive molecules, including potential anti-inflammatory and antioxidant agents.[1] A thorough understanding of its molecular structure and electronic properties is paramount for its application in drug development and quality control. This guide provides a comprehensive analysis of the spectroscopic data for 6-Ethylchromone-2-carboxylic acid, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chromone structures.[2][3][4]

Molecular Structure

A clear depiction of the molecular structure is fundamental to understanding the spectroscopic data. The following diagram illustrates the atomic numbering convention used for NMR assignments.

Caption: Molecular structure of 6-Ethylchromone-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are based on established chemical shift values for chromone derivatives and substituent effects.[4][5]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Ethylchromone-2-carboxylic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the acidic carboxylic proton.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-15 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the aromatic protons.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Assignment |

| ~13.5 | broad singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[6][7] Its signal disappears upon D₂O exchange. |

| ~8.0 | doublet | 1H | H-5 | This proton is deshielded by the anisotropic effect of the adjacent carbonyl group (C-4) and shows coupling to H-7. |

| ~7.8 | doublet | 1H | H-7 | This proton is ortho to the electron-donating ethyl group and will show coupling to H-5 and H-8. |

| ~7.6 | singlet | 1H | H-8 | This proton is adjacent to the ring oxygen and shows coupling to H-7. |

| ~6.9 | singlet | 1H | H-3 | The proton on the pyrone ring at position 3 is typically a singlet in 2-substituted chromones. |

| ~2.7 | quartet | 2H | -CH₂-CH₃ | The methylene protons are adjacent to the aromatic ring and are split into a quartet by the neighboring methyl group. |

| ~1.2 | triplet | 3H | -CH₂-CH₃ | The methyl protons are split into a triplet by the adjacent methylene group. |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Causality of Assignment |

| ~178 | C-4 | The carbonyl carbon of the pyrone ring is highly deshielded.[6] |

| ~165 | -COOH | The carboxylic acid carbonyl carbon appears in this characteristic downfield region.[6] |

| ~156 | C-2 | The carbon bearing the carboxylic acid group in the pyrone ring. |

| ~154 | C-8a | The carbon at the junction of the two rings, adjacent to the oxygen. |

| ~145 | C-6 | The aromatic carbon bearing the ethyl substituent. |

| ~135 | C-7 | Aromatic methine carbon. |

| ~125 | C-4a | The quaternary carbon at the ring junction. |

| ~124 | C-5 | Aromatic methine carbon. |

| ~118 | C-8 | Aromatic methine carbon. |

| ~115 | C-3 | The methine carbon in the pyrone ring. |

| ~28 | -CH₂-CH₃ | The methylene carbon of the ethyl group. |

| ~15 | -CH₂-CH₃ | The methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule. The spectrum of 6-Ethylchromone-2-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid and the α,β-unsaturated ketone moieties.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Instrumentation: Record the spectrum on an FTIR spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Acquire and average multiple scans (e.g., 16) to improve the signal-to-noise ratio.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Assignment |

| 3300-2500 | Broad, Strong | O-H stretch | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7][8][9] |

| ~1740 | Strong | C=O stretch (acid) | The carbonyl stretch of the carboxylic acid is expected at a high frequency.[8][10] |

| ~1680 | Strong | C=O stretch (ketone) | The carbonyl of the pyrone ring (an α,β-unsaturated ketone) absorbs at a lower frequency due to conjugation.[11] |

| ~1620, ~1580 | Medium | C=C stretch (aromatic) | These absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic and pyrone rings.[10] |

| ~1300 | Medium | C-O stretch | This band corresponds to the C-O stretching vibration of the carboxylic acid.[8] |

| ~920 | Broad, Medium | O-H bend | This broad out-of-plane bend is characteristic of a dimeric carboxylic acid.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Impact (EI) ionization is expected to produce characteristic fragments.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce the sample via a direct insertion probe or by GC/MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

Predicted Fragmentation Pattern

The molecular ion (M⁺) is expected at m/z = 218. Key fragmentation pathways for chromones often involve a retro-Diels-Alder (RDA) reaction.[12] For carboxylic acids, loss of water (H₂O) and the carboxyl group (•COOH) are common fragmentation pathways.[13]

Caption: Predicted major fragmentation pathways for 6-Ethylchromone-2-carboxylic acid in EI-MS.

Table of Predicted Major Fragments

| m/z | Proposed Fragment | Rationale |

| 218 | [M]⁺˙ | Molecular ion. |

| 173 | [M - •COOH]⁺ | Loss of the carboxylic acid radical, a common fragmentation for aromatic carboxylic acids.[13] |

| 146 | [C₉H₁₀O]⁺˙ | Resulting from a retro-Diels-Alder (RDA) fragmentation of the [M - •COOH]⁺ ion, a characteristic fragmentation of the chromone ring.[12] |

| 200 | [M - H₂O]⁺˙ | Loss of water from the carboxylic acid group.[14] |

| 190 | [M - CO]⁺˙ | Loss of carbon monoxide from the pyrone ring. |

Conclusion

The combined application of NMR, IR, and MS provides a robust framework for the structural confirmation of 6-Ethylchromone-2-carboxylic acid. While direct experimental data is not widely published, the predicted spectroscopic data, based on established principles and analysis of analogous compounds, offers a reliable reference for researchers. The characteristic broad O-H stretch in the IR, the distinct aromatic and aliphatic proton signals in the NMR, and the predictable fragmentation pattern in the MS create a unique spectroscopic fingerprint for this compound. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, quality control, and application of this important chemical entity.

References

- Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investig

- Spectroscopic studies on some chromones. Canadian Science Publishing.

- Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid comput

- CHEMICAL STUDIES OF SELECTED CHROMONE DERIV

- Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Fe

- 6-Ethylchromone-2-carboxylic acid | 5527-91-3. J&K Scientific.

- compared using 13C nmr spectroscopy.

- IR: carboxylic acids.

- Useful Spectroscopic D

- Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. NIH.

- 6-METHYLCHROMONE-2-CARBOXYLIC ACID CAS#: 5006-44-0.

- 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition.

- Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters.

- 6-Methylchromone-2-carboxylic acid | 5006-44-0. J&K Scientific LLC.

- Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing.

- 21.

- Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC - PubMed Central.

- Mass Spectrometry - Fragmentation P

- Structure Elucidation of a Carboxylic Acid in Organic Chemistry. YouTube.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. d-nb.info [d-nb.info]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. asianpubs.org [asianpubs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 6-Ethylchromone-2-carboxylic Acid

Abstract